[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde
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Overview
Description
[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde is an organic compound characterized by the presence of a methoxy group, a nitro group, and a thioether linkage attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-4-nitrophenyl)thio]acetaldehyde typically involves the reaction of 2-methoxy-4-nitrophenyl thiol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-Methoxy-4-nitrophenylthioacetic acid
Reduction: [(2-Methoxy-4-aminophenyl)thio]acetaldehyde
Substitution: Compounds with substituted methoxy group
Scientific Research Applications
[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Methoxy-4-nitrophenyl)thio]acetaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in different chemical reactions. For example, the nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and nucleic acids. The thioether linkage can also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde can be compared with other similar compounds, such as:
2-Methoxy-4-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an aldehyde group.
2-Methoxy-4-nitrophenyl thiol: Contains a thiol group instead of a thioether linkage.
2-Methoxy-4-nitrobenzaldehyde: Lacks the thioether linkage and contains only the aldehyde group.
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)sulfanylacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-8-6-7(10(12)13)2-3-9(8)15-5-4-11/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNFMSXULFUEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])SCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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